

alpha-iso-methylionone chemical structure and synthesis

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Compound of Interest

Compound Name: Methylionone

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An In-depth Technical Guide to the Chemical Structure and Synthesis of Alpha-Iso-Methylionone

Introduction

Alpha-iso-**methylionone** is a synthetically produced organic compound with a characteristic floral, violet, and woody scent.[1][2] It is a key fragrance ingredient widely used in the cosmetics and personal care industry, found in perfumes, skincare products, and hair care formulations.[1][2] Chemically, it is an isomer of methyl ionone and belongs to the ionone family of aromatic ketones.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and synthesis, with a focus on experimental protocols for researchers and professionals in chemical and drug development.

Chemical Structure and Properties

Alpha-iso-**methylionone** is a norsesquiterpenoid, containing 14 carbon atoms.[3] Its structure is characterized by a trimethylcyclohexenyl ring attached to a methylated butenone side chain.

Table 1: Chemical Identifiers and Properties of Alpha-Iso-Methylionone

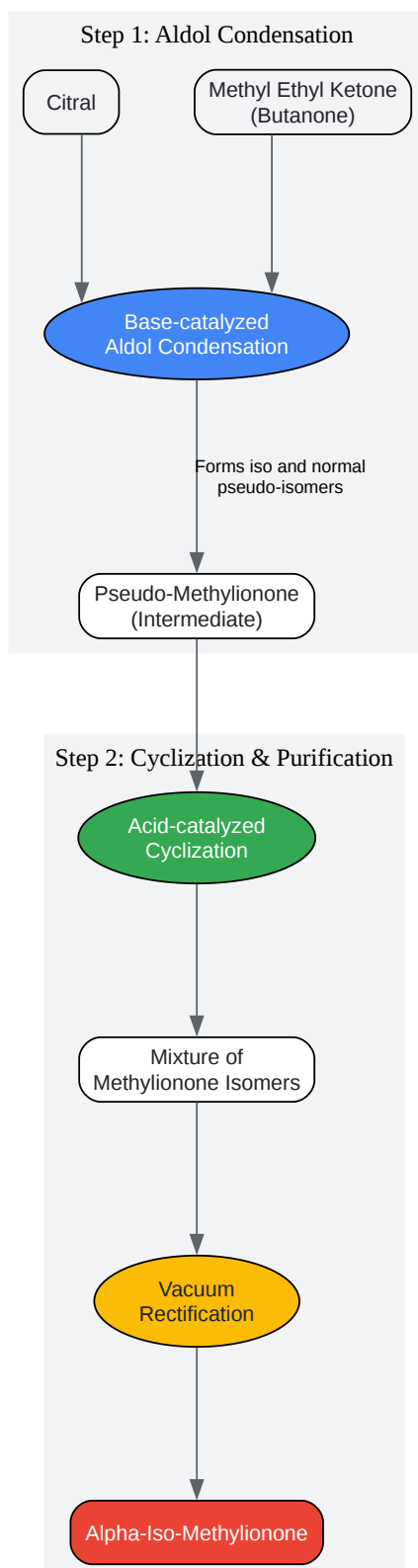
Property	Value
IUPAC Name	(3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one[3][4]
Synonyms	α -Cetone, γ -Methylionone, Isoraldeine[3][4]
CAS Number	127-51-5[3][5]
Molecular Formula	C ₁₄ H ₂₂ O[3][5]
Molecular Weight	206.33 g/mol [5]
Appearance	Colorless to pale-straw colored liquid[1][3]
Density	0.93 g/cm ³ (at 20 °C)[3]
Boiling Point	93 °C (at 3.1 mmHg)[3][6]
Refractive Index	1.500 to 1.502 (at 20 °C)[1][6]
Solubility	Insoluble in water; soluble in alcohol[7]

Synthesis of Alpha-Iso-Methylionone

The industrial synthesis of alpha-iso-**methylionone** is primarily a two-step process that starts from the precursors citral and methyl ethyl ketone (also known as butanone).[1][8] The process involves an initial aldol condensation followed by an acid-catalyzed cyclization.[8][9] Modern methods have optimized this into a "one-pot" synthesis to improve efficiency and yield.[10]

- **Step 1: Aldol Condensation to form Pseudo-Methylionone.** Citral reacts with methyl ethyl ketone in the presence of a basic catalyst. The reaction can proceed via attack on either the methyl or the methylene group of the ketone. To synthesize the desired iso isomer, the reaction must favor condensation at the methylene group. This is typically achieved by controlling the catalyst and reaction temperature.[8]
- **Step 2: Cyclization to form Alpha-Iso-Methylionone.** The intermediate, pseudo-iso-**methylionone**, is then cyclized in the presence of an acid catalyst to form a mixture of **methylionone** isomers. The reaction conditions are optimized to maximize the yield of the alpha-iso isomer, which is the most desired for its fragrance profile.[9][10]

Below is a diagram illustrating the general synthesis workflow.



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General synthesis workflow for Alpha-Iso-**Methylionone**.

Experimental Protocols

Detailed experimental procedures are often proprietary. However, patent literature provides specific examples of the synthesis.

Protocol 1: One-Pot Synthesis Method

This protocol is adapted from a patented one-pot synthesis method which offers high yield and selectivity.^[10]

Step 1: Preparation of Pseudo-**Methylionone**

- Under an inert nitrogen atmosphere, add 228.0g of citral, 432.5g of butanone, and 648.5g of methanol (solvent) into an autoclave and mix.
- Add 1.50g of pyrrolidine (Catalyst 1).
- Control the reaction temperature at 50°C and maintain for 25 hours.
- Monitor the reaction until the residual quantity of citral is below 0.5%.

Step 2: Cyclization to Alpha-Iso-**Methylionone**

- Once the citral level is satisfactory, add 5.40g of trifluoromethanesulfonic acid (Catalyst 2) under nitrogen protection.
- Stir the mixture uniformly and heat to 115°C.
- Maintain the reaction for 5 hours, monitoring until the content of pseudo-**methylionone** is below 0.5%.
- After the reaction is complete, add sodium carbonate to neutralize the acid.
- Recover the solvent and unreacted butanone via distillation.
- The crude product is then purified by vacuum rectification to obtain pure alpha-iso-**methylionone**.

Table 2: Quantitative Data for One-Pot Synthesis Protocol

Parameter	Value
Reactants	Citral (228.0g), Butanone (432.5g)
Solvent	Methanol (648.5g)
Catalyst 1 (Condensation)	Pyrrolidine (1.50g)
Condensation Temp.	50°C
Condensation Time	25 hours
Catalyst 2 (Cyclization)	Trifluoromethanesulfonic acid (5.40g)
Cyclization Temp.	115°C
Cyclization Time	5 hours
Molar Yield	97.7% (based on citral)[10]
Selectivity	96.8% for alpha-iso-methylionone[10]

Protocol 2: Two-Step Synthesis with Low-Temperature Condensation

This protocol, adapted from patent literature, emphasizes a low-temperature condensation to favor the formation of the iso-pseudo intermediate.[[8](#)]

Step 1: Aldol Condensation

- Prepare a mixture of 500g methanol, 500g methyl ethyl ketone, and 13g sodium methylate in a reaction vessel.
- Over a period of six hours, add a mixture of 85.5g citral, 100g methanol, and 100g methyl ethyl ketone to the vessel while maintaining the temperature between 0°C and 5°C.
- Continue stirring the mixture at 0-5°C for a total of 126 hours.

- Add an additional 25g of sodium methylate and continue stirring at low temperature for another 10 hours.
- Work up the reaction mixture to isolate the crude pseudo-**methylionone**.

Step 2: Cyclization

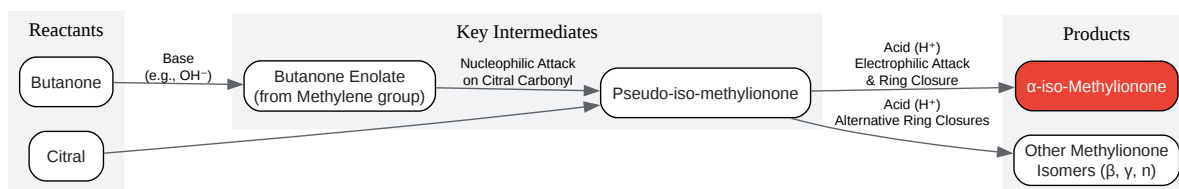
- Dissolve 40g of the distilled pseudo-**methylionone** from the previous step in 40g of cyclohexane.
- Add this solution over 10 minutes to a mixture of 100g of 98% sulfuric acid and 40g of glacial acetic acid, maintaining the temperature between 0°C and 5°C.
- Stir for an additional 10 minutes at 5°C.
- Quench the reaction by adding the mixture to crushed ice.
- Wash the organic layer with water to remove acids, neutralize, and distill to yield the final product.

Table 3: Quantitative Data for Low-Temperature Two-Step Synthesis

Parameter	Value
Reactants (Condensation)	Citral (85.5g), Methyl Ethyl Ketone (600g total)
Solvent (Condensation)	Methanol (600g total)
Catalyst (Condensation)	Sodium Methylate (38g total)
Condensation Temp.	0-5°C
Condensation Time	~136 hours
Reactants (Cyclization)	Pseudo-methylionone (40g), Cyclohexane (40g)
Catalyst (Cyclization)	98% H ₂ SO ₄ (100g), Acetic Acid (40g)
Cyclization Temp.	0-5°C
Cyclization Time	~10 minutes
Product Ratio	85:15 (iso to normal isomers)[8]

Reaction Mechanism

The synthesis involves two fundamental organic chemistry reactions. The logical relationship between reactants and products through these mechanisms is visualized below.



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Logical pathway from reactants to products in the synthesis.

The formation of the desired alpha-iso isomer is dependent on the precise carbocation rearrangements and deprotonation steps during the acid-catalyzed cyclization of the pseudo-iso-**methylionone** intermediate. Controlling the reaction conditions, particularly the strength of the acid and the temperature, is crucial for maximizing the selectivity towards the alpha-iso product.[9][10]

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